2-(5,5-Dimethyloxan-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

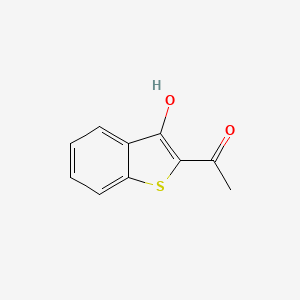

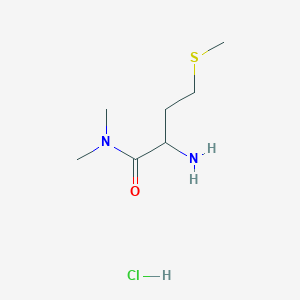

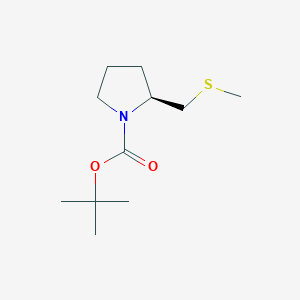

2-(5,5-Dimethyloxan-2-yl)acetic acid is a chemical compound with the CAS Number: 2126161-49-5 . It has a molecular weight of 172.22 . The IUPAC name for this compound is 2-(5,5-dimethyltetrahydro-2H-pyran-2-yl)acetic acid . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16O3/c1-9(2)4-3-7(12-6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) . This indicates that the compound has 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 172.22 , and it is in the form of oil . It is stored at a temperature of 4 degrees Celsius .Mécanisme D'action

DMOG exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in HIF. Hydroxylation of these residues leads to the degradation of HIF by the von Hippel-Lindau (VHL) protein complex. Inhibition of prolyl hydroxylase enzymes by DMOG leads to the stabilization of HIF and the activation of downstream target genes.

Biochemical and Physiological Effects

DMOG has been shown to have various biochemical and physiological effects, including the induction of angiogenesis, erythropoiesis, and glycolysis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMOG has been shown to protect against ischemic injury by reducing apoptosis and promoting cell survival.

Avantages Et Limitations Des Expériences En Laboratoire

DMOG has several advantages for use in lab experiments, including its ability to induce a hypoxic response in cells and its specificity for inhibiting prolyl hydroxylase enzymes. However, DMOG has some limitations, including its potential toxicity at high concentrations and its potential to induce non-specific effects on other cellular pathways.

Orientations Futures

DMOG has several potential future directions for research, including the development of more potent and specific inhibitors of prolyl hydroxylase enzymes, the investigation of the role of HIF in metabolic diseases such as diabetes, and the development of novel therapeutic applications for DMOG in the treatment of cancer and ischemic injury. Additionally, further research is needed to elucidate the potential side effects and toxicity of DMOG at high concentrations.

Méthodes De Synthèse

DMOG can be synthesized using various methods, including the reaction of ethyl oxalyl chloride with dimethylamine followed by hydrolysis, the reaction of ethyl oxalate with dimethylamine under basic conditions, and the reaction of dimethylamine with oxalyl chloride followed by esterification. The most commonly used method involves the reaction of dimethylamine with oxalyl chloride followed by esterification with 2-methyl-2-butanol.

Applications De Recherche Scientifique

DMOG has been extensively used in scientific research due to its ability to stabilize HIF and induce a hypoxic response in cells. It has been shown to have various therapeutic applications, including the treatment of ischemic injury, wound healing, and cancer. DMOG has also been used to study the role of HIF in various physiological processes, including angiogenesis, erythropoiesis, and metabolism.

Safety and Hazards

The safety information for 2-(5,5-Dimethyloxan-2-yl)acetic acid includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

2-(5,5-dimethyloxan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2)4-3-7(12-6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRIBNICXAFAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2952181.png)

![N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2952184.png)

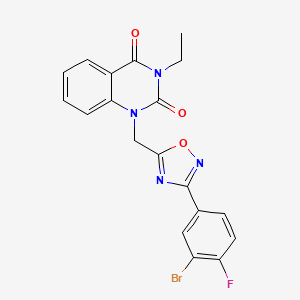

![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2952186.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2952189.png)